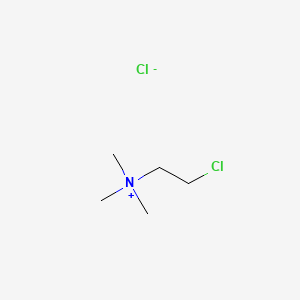
氯化氯甲 quat
描述
氯代甲基氯化铵是一种有机化合物,化学式为ClCH₂CH₂N(CH₃)₃⁺Cl⁻。它是一种季铵盐,广泛用作植物生长调节剂。这种化合物通常以无色潮解结晶固体的形式出售,可溶于水和乙醇。 氯代甲基氯化铵以其抑制赤霉素生物合成,导致植物细胞伸长减少,茎秆更粗壮而闻名 .
科学研究应用
氯代甲基氯化铵在科学研究中有着广泛的应用,包括:
作用机制
氯代甲基氯化铵主要通过抑制赤霉素生物合成发挥作用。这种抑制导致细胞伸长减少,植物茎秆更粗壮。 该化合物靶向参与赤霉素生物合成的细胞色素P450酶,从而减少赤霉素的产生,促进植物更紧凑的生长 .
生化分析
Biochemical Properties
Chlormequat chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme cytochrome P450, which it inhibits. This inhibition retards the oxidative disposal of herbicides by plants, enhancing their efficacy . Additionally, chlormequat chloride inhibits gibberellin biosynthesis, which is crucial for cell elongation in plants . This inhibition results in reduced stem height and increased chlorophyll concentration, contributing to the overall robustness of the plant .
Cellular Effects
Chlormequat chloride affects various types of cells and cellular processes. In plants, it causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, which enhances photosynthesis . At the cellular level, chlormequat chloride influences cell signaling pathways by inhibiting gibberellin biosynthesis, leading to reduced cell elongation . This compound also impacts gene expression related to growth and development, resulting in sturdier and more resilient plants .
Molecular Mechanism
The molecular mechanism of chlormequat chloride involves its action as an inhibitor of gibberellin biosynthesis. It binds to and inhibits the activity of cytochrome P450 enzymes, which are involved in the oxidative steps of gibberellin biosynthesis . This inhibition prevents the conversion of ent-kaurene to gibberellins, leading to reduced cell elongation and thicker stalks . Additionally, chlormequat chloride can act as an alkylating agent, further influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlormequat chloride change over time. The compound exhibits moderate persistency in soil, with first-order DT50 values ranging from 27 to 34 days . Over time, chlormequat chloride degrades, leading to a decrease in its concentration and efficacy. Long-term studies have shown that chlormequat chloride can cause developmental toxicity in animal models, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of chlormequat chloride vary with different dosages in animal models. At low doses, it can reduce fertility and harm the developing fetus . High doses of chlormequat chloride have been linked to developmental toxicity, including changes in the development of the head and bones and alterations in key metabolic processes . The LD50 (rat, oral) is approximately 670 mg/kg, indicating moderate toxicity .
Metabolic Pathways
Chlormequat chloride is involved in the metabolic pathways of gibberellin biosynthesis. It inhibits the enzyme cytochrome P450, which catalyzes the oxidation of ent-kaurene to gibberellins . This inhibition disrupts the normal metabolic flux, leading to reduced levels of bioactive gibberellins and increased levels of inactive forms . The metabolism of chlormequat chloride has been investigated in cereals and rotational crops, with chlormequat being the only relevant compound identified .
Transport and Distribution
Chlormequat chloride is extensively absorbed, barely metabolized, and rapidly excreted, primarily through urine . In plants, it is transported to various tissues, including stems and leaves, where it exerts its growth-regulating effects . The compound’s high solubility in water facilitates its distribution within plant tissues, enhancing its efficacy as a growth regulator .
Subcellular Localization
Chlormequat chloride’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes involved in gibberellin biosynthesis . It does not tend to accumulate in specific organelles but rather exerts its effects throughout the cell. The compound’s high aqueous solubility ensures its widespread distribution within the cell, allowing it to effectively inhibit gibberellin biosynthesis and regulate plant growth .
准备方法
合成路线和反应条件
氯代甲基氯化铵可以通过环氧乙烷与三甲胺反应,然后进行氯化合成。反应条件通常包括:
环氧乙烷与三甲胺反应: 该步骤在受控温度和压力下进行,形成2-氯乙基三甲基铵氢氧化物。
工业生产方法
氯代甲基氯化铵的工业生产涉及类似的合成路线,但规模更大。该过程包括:
原料制备: 大量制备环氧乙烷和三甲胺。
反应和氯化: 反应在大型反应器中进行,然后使用盐酸进行氯化。
化学反应分析
反应类型
氯代甲基氯化铵经历多种类型的化学反应,包括:
取代反应: 作为一种季铵盐,它可以参与亲核取代反应。
氧化和还原: 它可以在特定条件下发生氧化和还原反应.
常用试剂和条件
亲核取代: 常用试剂包括亲核试剂,如氢氧根离子,可以取代氯离子。
氧化: 可以使用高锰酸钾等氧化剂。
还原: 可以使用硼氢化钠等还原剂.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,亲核取代可以产生各种取代的铵化合物 .
相似化合物的比较
氯代甲基氯化铵可以与其他植物生长调节剂,如烯唑醇和多效唑进行比较:
类似化合物的列表
- 烯唑醇
- 多效唑
- 氯化甲哌酸
- 多效唑
属性
IUPAC Name |
2-chloroethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN.Cl, Array, C5H13Cl2N | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020303 | |
| Record name | Chlormequat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlormequat chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good) | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.14 to 1.15 g/mL at 20 °C | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlormequat chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4617 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Chlormequat chloride has been reported in the literature to act at the nicotinic receptor site of the neuromuscular junction. The test material may act as a depolarizing agent at this site, leading to muscular excitation followed by muscle weakness. Acute toxicity may lead to respiratory arrest. Acute toxicity of chlormequat chloride has also been reported to differ by species, which is likely due to sensitivity to depolarizing neuromuscular blockers. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White cyrstalline solid, Colorless crystals | |
CAS No. |
999-81-5 | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlormequat chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormequat chloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormequat chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlormequat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormequat chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL2215L82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
473 °F Decomposes (EPA, 1998), 239 °C (decomposes) | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4910 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORMEQUAT CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chlormequat chloride interact with plants and what are the downstream effects?
A1: Chlormequat chloride [, , , , , , , , ] acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, hormones responsible for cell elongation and plant growth. By reducing gibberellin levels, chlormequat chloride leads to shorter internodes, resulting in more compact plants with thicker stems. This often leads to increased lodging resistance, a crucial factor for improving crop yield.
Q2: Can you provide specific examples of chlormequat chloride's effects on different plant species?
A2: In tomato plants, chlormequat chloride has been shown to reduce shoot height, increase stem diameter, and influence leaf thickness [, , ]. It also affects root length and radius []. In grapevines, it has been observed to reduce shoot length and internodal distance while increasing cane diameters and leaf thickness []. Chlormequat chloride can also induce leaf silvering in Cucurbita pepo, similar to the symptoms caused by silverleaf whitefly infestation, likely due to hormonal alterations [].
Q3: Does chlormequat chloride affect the photosynthetic activity of plants?
A3: Research on Thompson Seedless Grapevines suggests that chlormequat chloride can positively influence photosynthetic activity, potentially contributing to increased yield and fruitfulness []. Studies on linseed (Linum usitatissimum L.) also show that the application of chlormequat chloride leads to a more developed leaf apparatus with increased photosynthetic productivity, further supporting its positive influence on plant photosynthesis [].
Q4: What is the molecular formula and weight of chlormequat chloride?
A4: Chlormequat chloride has the molecular formula C5H13Cl2N and a molecular weight of 158.08 g/mol.
Q5: What do we know about the absorption, distribution, metabolism, and excretion of chlormequat chloride in plants?
A6: While the provided abstracts do not extensively cover the complete ADME profile of chlormequat chloride in plants, studies suggest that it is absorbed by the plant following foliar or drench application and translocated within the plant system [, ]. Further research is needed to fully understand its metabolism and excretion pathways in various plant species.
Q6: What analytical methods are used to determine chlormequat chloride residues in plant materials?
A9: One study utilized surface-enhanced Raman spectroscopy (SERS) coupled with chemometric methods for the sensitive detection of chlormequat chloride residues in wheat []. The method proved effective in quantifying residues at levels below the maximum residue limits. This highlights the use of advanced analytical techniques for monitoring chlormequat chloride residues in agricultural products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



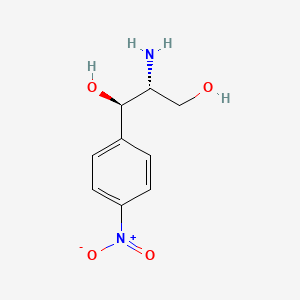
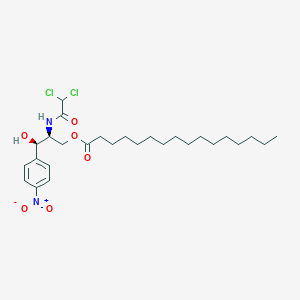

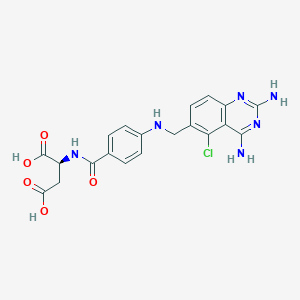

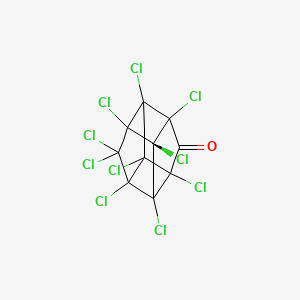
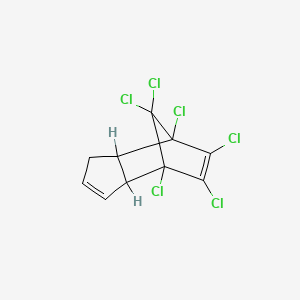
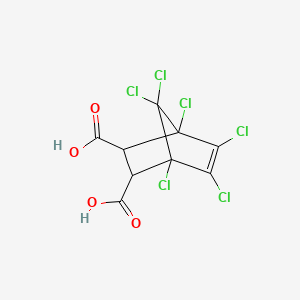
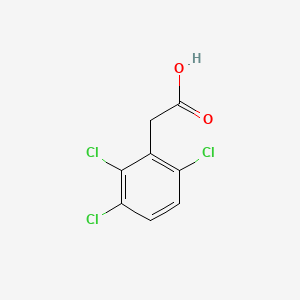
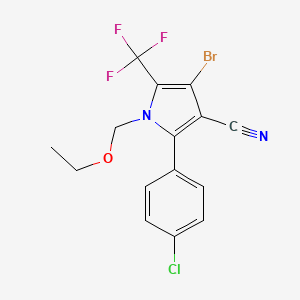
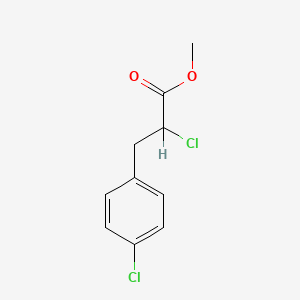
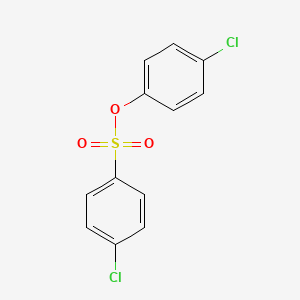
![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)
